2-(Benzyloxy)cyclobutan-1-ol

Catalog No.
S911650
CAS No.
1824313-02-1
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)cyclobutan-1-ol

CAS Number

1824313-02-1

Product Name

2-(Benzyloxy)cyclobutan-1-ol

IUPAC Name

2-phenylmethoxycyclobutan-1-ol

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

CGOHFDBJVNRTHG-UHFFFAOYSA-N

SMILES

C1CC(C1O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1O)OCC2=CC=CC=C2

The exact mass of the compound 2-(Benzyloxy)cyclobutanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis

-(Benzyloxy)cyclobutanol can be synthesized through various methods. One common method involves the reaction of cyclobutene with benzyl alcohol in the presence of an appropriate Lewis acid catalyst [1].

*Source: A highly efficient Lewis acid catalyzed benzylation of cyclobutene with benzyl alcohol

Potential Applications

Research suggests that 2-(Benzyloxy)cyclobutanol may have potential applications in various scientific fields, including:

  • Organic synthesis: As a chiral building block for the synthesis of complex molecules [2].
  • Medicinal chemistry: As a precursor in the development of new drugs [3].

*Source:* Enantioselective synthesis of cis-2-aminocyclobutanols: * Recent advances in the chemistry of benzyloxycyclobutanols

2-(Benzyloxy)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring structure with a benzyloxy group attached to the second carbon and a hydroxyl group at the first carbon. Its molecular formula is C11H14O2C_{11}H_{14}O_2, and it features a unique combination of cyclic and aromatic functionalities that contribute to its chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances the compound's lipophilicity, which can influence its behavior in biological systems.

, typical of alcohols and ethers:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
  • Reduction: The compound can be reduced to yield more saturated alcohols or other derivatives.
  • Substitution Reactions: The benzyloxy group can be substituted with other functional groups under appropriate conditions, often requiring catalysts or specific reagents.

These reactions are significant for synthesizing derivatives that may exhibit enhanced properties or different biological activities.

Research indicates that 2-(Benzyloxy)cyclobutan-1-ol may possess notable biological activities. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of antiviral drug development, such as inhibiting HIV-1 reverse transcriptase . The compound's structure suggests it could interact with various biomolecules, making it a candidate for further pharmacological studies.

Several synthetic routes have been developed for producing 2-(Benzyloxy)cyclobutan-1-ol:

  • Direct Alkylation: One common method involves the alkylation of cyclobutanone derivatives with benzylic halides under basic conditions.
  • Reduction of Ketones: The corresponding ketone (2-(benzyloxy)cyclobutanone) can be reduced using reducing agents like lithium aluminum hydride.
  • Cyclization Reactions: Cyclization of suitable precursors can also yield the desired cyclobutanol derivative.

These methods allow for the efficient synthesis of 2-(Benzyloxy)cyclobutan-1-ol, facilitating its use in various applications.

The unique structure of 2-(Benzyloxy)cyclobutan-1-ol makes it valuable in several fields:

  • Pharmaceuticals: Its potential as an enzyme inhibitor positions it as a candidate for drug development, particularly in antiviral therapies.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including natural product analogs.
  • Chemical Research: The compound is utilized in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Interaction studies have focused on understanding how 2-(Benzyloxy)cyclobutan-1-ol interacts with biological targets. Preliminary investigations suggest that its structure allows for significant interactions with enzyme active sites, which may lead to inhibition or modulation of enzymatic activity. Further studies are required to elucidate these interactions fully and assess their implications for therapeutic applications.

Several compounds share structural similarities with 2-(Benzyloxy)cyclobutan-1-ol, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
CyclobutanoneA simple cyclic ketone without substituentsLacks functional groups that enhance reactivity
3-(Benzyloxy)cyclobutanoneCyclobutanone derivative with a benzyloxy groupContains a ketone functional group
2-BenzyloxycyclobutanoneSimilar structure but with different substituent positionDifferent reactivity due to varied substitution
(R)-1-(Benzyloxy)butan-2-olA related alcohol structureDifferent ring size and substitution pattern

Uniqueness: 2-(Benzyloxy)cyclobutan-1-ol is distinguished by its specific arrangement of functional groups, which imparts unique chemical properties compared to similar compounds. Its ability to act as both a nucleophile and electrophile allows it to participate in diverse

XLogP3

1.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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